molecular formula C12H6F3NO3 B8373216 2-(3,4-Difluorophenoxy)-5-fluoro-1-nitrobenzene

2-(3,4-Difluorophenoxy)-5-fluoro-1-nitrobenzene

Cat. No. B8373216
M. Wt: 269.18 g/mol
InChI Key: BBXLQXMKWWIREH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-Difluorophenoxy)-5-fluoro-1-nitrobenzene is a useful research compound. Its molecular formula is C12H6F3NO3 and its molecular weight is 269.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3,4-Difluorophenoxy)-5-fluoro-1-nitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3,4-Difluorophenoxy)-5-fluoro-1-nitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(3,4-Difluorophenoxy)-5-fluoro-1-nitrobenzene

Molecular Formula

C12H6F3NO3

Molecular Weight

269.18 g/mol

IUPAC Name

1,2-difluoro-4-(4-fluoro-2-nitrophenoxy)benzene

InChI

InChI=1S/C12H6F3NO3/c13-7-1-4-12(11(5-7)16(17)18)19-8-2-3-9(14)10(15)6-8/h1-6H

InChI Key

BBXLQXMKWWIREH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC2=C(C=C(C=C2)F)[N+](=O)[O-])F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-(3,4-Difluorophenoxy)-5-fluoro-1-nitrobenzene (1.05 g, 78%) was prepared from 3,4-difluorophenol (0.72 g, 5.5 mmol) and 2,5-difluoro-1-nitrobenzene (0.8 g, 5.0 mmol) following the general procedure A. This compound was reduced to 2-(3,4-difluorophenoxy)-5-fluoroaniline (0.63 g, 68%) following the general procedure B. N-[2-(3,4-Difluorophenoxy)-5-fluorophenyl]-N′-(thiazol-2-yl)urea (132 mg, 72%) was prepared from 2-(3,4-difluorophenoxy)-5-fluoroaniline (120 mg, 0.5 mmol) and 2-aminothiazole (60 mg, 0.6 mmol) following the general procedure D.
Quantity
0.72 g
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
120 mg
Type
reactant
Reaction Step Two
Quantity
60 mg
Type
reactant
Reaction Step Two
Quantity
0.63 g
Type
reactant
Reaction Step Three

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